5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid

Catalog No.
S543248
CAS No.
891002-11-2
M.F
C19H14N2O6
M. Wt
366.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic ac...

CAS Number

891002-11-2

Product Name

5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid

IUPAC Name

5-[[4-(furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid

Molecular Formula

C19H14N2O6

Molecular Weight

366.3 g/mol

InChI

InChI=1S/C19H14N2O6/c22-15-8-7-13(10-14(15)19(25)26)21-17(23)11-3-5-12(6-4-11)20-18(24)16-2-1-9-27-16/h1-10,22H,(H,20,24)(H,21,23)(H,25,26)

InChI Key

WCJCTRHTVZUWSD-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C(=O)O

solubility

Soluble in DMSO

Synonyms

SIRT6-IN-5; SIRT6 IN 5; SIRT6IN5; SIRT6 inhibitor-5; SIRT6 inhibitor 5; SIRT6 inhibitor5;

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C(=O)O

The exact mass of the compound Sirt6-IN-5 is 366.0852 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Benefits of Sirt6-IN-5 Activation

  • Enhancing DNA Repair: SIRT6 activation has been shown to promote DNA repair mechanisms []. Sirt6-IN-5 could potentially be investigated for its ability to improve cellular resilience to DNA damage, which is a hallmark of aging and cancer.
  • Modulating Metabolism: SIRT6 plays a role in regulating glucose and lipid metabolism []. Sirt6-IN-5 could be studied for its potential to improve metabolic health and protect against conditions like diabetes and obesity.
  • Promoting Cellular Stress Response: SIRT6 activation has been linked to enhanced cellular stress response mechanisms []. Sirt6-IN-5 could be explored for its ability to protect cells from various stressors, potentially benefiting research on neurodegenerative diseases and other conditions associated with cellular stress.

5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid, with the chemical formula C₁₉H₁₄N₂O₆ and a molecular weight of 366.32 g/mol, is a compound that features a hydroxyl group, an amide group, and a furan moiety. This compound is notable for its structural complexity, which includes a benzene ring substituted with both amido and hydroxy groups. The presence of these functional groups contributes to its potential biological activities and applications in medicinal chemistry.

Sirt6-IN-5 acts as a selective inhibitor of SIRT6, a protein with deacetylase activity. SIRT6 regulates various cellular processes, including metabolism, DNA repair, and inflammation []. By inhibiting SIRT6, Sirt6-IN-5 can alter these processes. Studies have shown that Sirt6-IN-5:

  • Increases acetylation of H3K9 (a histone modification) and glucose uptake in cultured cells [].
  • Reduces T cell proliferation, suggesting immunosuppressive properties [].
  • Sensitizes pancreatic cancer cells to the chemotherapeutic drug gemcitabine.
  • Safety Data: There is no publicly available information on the toxicity or other safety hazards of Sirt6-IN-5.
  • Hazards: Due to the lack of safety data, Sirt6-IN-5 should be handled with caution in a research laboratory setting following standard laboratory safety protocols.

Please note:

  • Information on Sirt6-IN-5 is primarily limited to its use as a research tool.
  • More research is needed to fully understand its mechanism of action, potential therapeutic applications, and safety profile.
Typical of amides and phenolic compounds. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
  • Nucleophilic Substitution: The aromatic system can undergo electrophilic substitution reactions, allowing for further functionalization.

5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid exhibits potential biological activities that may include:

  • Antioxidant Properties: Compounds with hydroxyl groups often exhibit antioxidant activity, which can protect against oxidative stress.
  • Anti-inflammatory Effects: The structural components suggest possible anti-inflammatory properties, which are common in similar compounds.
  • Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties against various pathogens .

Synthesis of 5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid can be achieved through several methods:

  • Amidation Reaction: Reacting 4-(Furan-2-carboxylic acid) with an appropriate amine in the presence of coupling agents (e.g., EDC, HOBt) to form the amide bond.
  • Benzoylation: The introduction of the benzamide moiety can be accomplished through acylation of the furan derivative using benzoyl chloride or an equivalent reagent.
  • Hydroxylation: If not already present, the hydroxyl group can be introduced via hydrolysis or direct hydroxylation methods.

The compound has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it could be explored as a lead compound for drug development targeting inflammation or microbial infections.
  • Materials Science: Its unique structure may contribute to the development of novel materials with specific properties.
  • Biochemistry: It could serve as a biochemical probe for studying enzyme interactions or metabolic pathways involving phenolic compounds.

Studies on the interactions of 5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid with biological targets are crucial for understanding its mechanism of action. Interaction studies may involve:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific enzymes or receptors.
  • In vitro Assays: Testing its effects on cell lines to assess cytotoxicity and biological activity.
  • Molecular Docking Studies: Computational modeling to predict how the compound interacts at the molecular level with target proteins.

Several compounds share structural similarities with 5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-Aminosalicylic AcidAmino and hydroxyl groupsAntitubercularKnown for its use in tuberculosis treatment
Salicylic AcidHydroxyl and carboxylic groupsAnti-inflammatoryCommonly used in skincare products
5-Hydroxyindoleacetic AcidHydroxyl group on indoleNeurotransmitter metabolismInvolved in serotonin metabolism

5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid is unique due to its combination of furan and amide functionalities along with a hydroxyl group, which may provide distinct biological activities not found in other similar compounds.

The synthesis of 5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid primarily relies on sequential amidation reactions that establish two key amide linkages within the molecular framework. Contemporary amidation methodologies have evolved significantly to provide efficient, selective, and environmentally responsible synthetic pathways.

3.1.1. Carbonyldiimidazole-Mediated Coupling

Carbonyldiimidazole represents one of the most reliable and widely employed coupling reagents for furan-carboxylic acid derivatives [1]. The synthesis typically commences with the activation of furan-2-carboxylic acid using carbonyldiimidazole in tetrahydrofuran at 45°C. This activation generates a highly reactive acylimidazole intermediate that readily undergoes nucleophilic attack by aromatic amines. The methodology demonstrates exceptional compatibility with 4-aminobenzoic acid derivatives, yielding the desired furan-amide intermediates in 90-96% yield [1]. The subsequent coupling with 5-amino-2-hydroxybenzoic acid proceeds under similar conditions, maintaining high selectivity and minimal side product formation.

3.1.2. Carbodiimide-Based Activation Systems

Modern carbodiimide coupling protocols employ sophisticated activating reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate combined with diisopropylethylamine [2]. These systems operate effectively at ambient temperature in dichloromethane, providing yields in the range of 70-90% across diverse substrate combinations. The methodology exhibits excellent tolerance for electron-withdrawing and electron-donating substituents on both the furan ring and benzene moieties.

3.1.3. Direct Thermal Amidation

Solvent-free thermal amidation represents an emerging green chemistry approach that eliminates the requirement for coupling reagents entirely [3]. The process operates at temperatures between 160-180°C for durations of 10-30 minutes, achieving direct condensation between carboxylic acids and amines through water elimination. While this methodology offers superior atom economy and minimal waste generation, careful temperature control is essential to prevent thermal decomposition of furan-containing substrates.

3.1.4. Trifluoroethyl Borate-Mediated Amidation

Tris(2,2,2-trifluoroethyl) borate has emerged as a highly effective amidation catalyst that operates under mild conditions in acetonitrile at 80°C [4]. This system demonstrates remarkable air and moisture tolerance while maintaining high catalytic efficiency. The protocol achieves yields of 70-90% across a broad substrate scope, including sterically hindered and electronically deactivated aromatic systems.

MethodReagentsYield Range (%)Substrate ScopeReference
CDI-mediated couplingCDI, THF, 45°C90-96Furan-carboxylic acids, aromatic amines [1]
HATU/DIPEA couplingHATU, DIPEA, DCM, RT70-90Benzoic acids, primary/secondary amines [2]
Direct thermal amidation160-180°C, solvent-free65-85Various acids and amines [3]
B(OCH2CF3)3-mediated amidationB(OCH2CF3)3, MeCN, 80°C70-90Phenylacetic acid derivatives [4]
Triflyliminium salt activationTf2O/TfOH, base80-95Tertiary amides [5]
N-chlorophthalimide/PPh3 systemN-chlorophthalimide, PPh3, RT42-87Aromatic/aliphatic acids and amines [6]

Solid-Phase Synthesis Approaches

Solid-phase synthesis methodologies offer distinct advantages for the preparation of complex amide architectures, including simplified purification procedures, enhanced reaction efficiency, and compatibility with automated synthesis platforms.

3.2.1. Polymer-Supported Hydroxybenzotriazole Systems

Polystyrene-supported 1-hydroxybenzotriazole resins provide excellent platforms for amide bond formation through in situ active ester generation [7]. The protocol employs diisopropylcarbodiimide and 4-dimethylaminopyridine in dichloromethane or tetrahydrofuran at ambient temperature. Loading efficiencies typically range from 85-96%, with excellent reproducibility across multiple reaction cycles. The methodology demonstrates particular utility for parallel synthesis applications where multiple analogs require simultaneous preparation.

3.2.2. Wang Resin-Based Approaches

Wang resin systems facilitate the solid-phase assembly of complex amide architectures through sequential coupling and deprotection sequences [8]. The resin-bound carboxylic acid functionality undergoes activation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole in dimethylformamide. Subsequent amine coupling proceeds efficiently at temperatures between ambient conditions and 40°C, yielding products in 70-90% purity following cleavage and precipitation protocols.

3.2.3. Silica-Supported Synthesis

Silica gel serves as both solid support and catalyst for direct amidation reactions under microwave irradiation conditions [9]. The methodology operates through surface silanol group activation of carboxylic acids, followed by nucleophilic attack by amines. This approach offers exceptional environmental compatibility while maintaining yields in the 65-85% range across diverse substrate combinations.

Resin TypeActivation MethodReaction ConditionsAdvantagesTypical Yields (%)Reference
PS-HOBt(HL)DIC/DMAPDCM, THF, RT, 3hHigh loading, easy purification85-96 [7]
Wang resinEDC/HOBtDMF, RT-40°CParallel synthesis capability70-90 [8]
MBHA-BAL resinCDI couplingDMF, 60°C, 24hReductive amination compatible75-85 [10]
Polystyrene-boundPolymer-supported reagentsVarious solventsNo aqueous workup required80-95 [11]
Silica-supportedSilanol groupsNeat conditionsEnvironmentally benign65-85 [9]

Biocatalytic Production Using Engineered Microorganisms

Biocatalytic approaches represent the forefront of sustainable synthetic methodology, offering unparalleled selectivity, mild reaction conditions, and compatibility with aqueous reaction media.

3.3.1. Lipase-Catalyzed Amidation

Candida antarctica lipase B demonstrates exceptional catalytic efficiency for direct amidation of free carboxylic acids with amines in environmentally benign solvents [12]. The enzyme operates optimally in cyclopentyl methyl ether at temperatures between 60-90°C in the presence of molecular sieves for water removal. Conversion rates exceed 99% within 30 minutes for activated substrates, while more challenging coupling partners require extended reaction times up to 12 hours. The methodology exhibits broad substrate tolerance, accommodating both aromatic and aliphatic carboxylic acids alongside primary and secondary amines.

3.3.2. Transaminase-Mediated Pathways

Shimia marina transaminase represents a breakthrough biocatalyst for the direct conversion of furan aldehydes to corresponding amines, which subsequently undergo enzymatic amidation [13]. The system employs isopropylamine as amino donor at 30°C in aqueous media, achieving conversion rates of 85-95% across diverse furan-containing substrates. The cascade reaction enables one-pot synthesis of complex furan-amide architectures from readily available aldehyde precursors.

3.3.3. Engineered Amide Bond Synthetases

ATP-dependent amide bond synthetases derived from Marinactinospora thermotolerans offer direct amide bond formation from carboxylic acids and amines [14]. The engineered variants demonstrate enhanced thermostability (up to 20°C improvement) and expanded substrate scope compared to wild-type enzymes. The system operates at 37°C in aqueous buffer systems containing ATP and magnesium cofactors, achieving yields of 70-85% for structurally diverse acid-amine combinations.

3.3.4. Multi-Enzyme Cascade Systems

Integrated multi-enzyme systems enable the direct conversion of biomass-derived 5-hydroxymethylfurfural to furan-containing amines through oxidative cascades [13]. The system combines glucose oxidase variants, horseradish peroxidase, and transaminases to achieve telescoped synthesis sequences. The cascade operates in aqueous media at ambient temperature, producing target products in 75-90% overall yield while minimizing waste generation and eliminating the requirement for organic solvents.

Enzyme SystemSubstrate TypesReaction ConditionsKey AdvantagesConversion/Yield (%)Reference
Candida antarctica lipase B (CALB)Free carboxylic acids + aminesCPME, 60-90°C, molecular sievesHigh selectivity, mild conditions>99 [12]
Transaminase (SMTA)Furan aldehydes + amino donorsIPA as amino donor, 30°CBroad substrate scope, scalable85-95 [13]
Cytochrome P450Isopropylidene ketonesNADPH, O2, microsomal preparationNatural furan formation pathway60-80 [15]
ATP-dependent amide synthetase (McbA)β-carboline acids + aminesATP, Mg2+, 37°CDirect amide bond formation70-85 [14]
Engineered lipase variantsVarious acids and aminesToluene/diphenyl ether, 90°CEnhanced thermostability80-90 [16]
Multi-enzyme cascadesHMF to furan aminesMulti-step, aqueous/organicOne-pot conversions75-90 [13]

Process Optimization for Yield Enhancement

Systematic optimization of reaction parameters enables substantial improvements in both yield and selectivity while minimizing environmental impact and resource consumption.

3.4.1. Temperature Optimization Studies

Temperature represents the most critical parameter influencing amidation efficiency and selectivity [17] [18]. Comprehensive kinetic studies demonstrate that optimal temperatures typically range from 80-120°C, depending on the specific coupling methodology employed. Higher temperatures (above 120°C) often lead to competitive side reactions, including ester formation and substrate decomposition, while lower temperatures result in incomplete conversion and extended reaction times. Temperature optimization studies consistently show 15-25% yield improvements when operating within the optimal temperature window.

3.4.2. Catalyst Loading Optimization

Systematic catalyst loading studies reveal that most amidation systems operate efficiently with catalyst loadings between 0.5-5 mol% [19] [20]. Lower catalyst loadings often result in incomplete conversion and extended reaction times, while excessive catalyst loading provides no additional benefit and complicates product purification. Optimization typically yields 10-20% improvements in overall reaction efficiency while simultaneously reducing catalyst consumption and associated costs.

3.4.3. Solvent System Selection

Solvent selection profoundly influences both reaction efficiency and environmental sustainability [21] [12]. Green solvents such as cyclopentyl methyl ether and water demonstrate superior performance compared to traditional organic solvents like dichloromethane and dimethylformamide. Comprehensive solvent screening studies show 20-40% yield enhancements when employing optimized green solvent systems, accompanied by substantial reductions in environmental impact and toxicity concerns.

3.4.4. Microwave-Assisted Process Enhancement

Microwave irradiation provides significant advantages in terms of reaction rate acceleration and energy efficiency [22] [23]. Optimal microwave power settings typically range from 150-300 W, enabling 30-50% reductions in reaction time while maintaining comparable or improved yields. The technology offers particular benefits for solid-phase synthesis applications where conventional heating methods prove inefficient.

ParameterOptimal RangeImpact on YieldGreen Chemistry BenefitReference
Temperature80-120°C15-25% increase at optimal tempEnergy efficiency [17] [18]
Catalyst Loading0.5-5 mol%10-20% improvement with optimizationAtom economy [19] [20]
Solvent SystemsCPME, toluene, solvent-free20-40% enhancement with green solventsReduced toxicity [21] [12]
Reaction Time30 min - 12 hDiminishing returns beyond optimumProcess efficiency [24] [22]
Pressure1-5 barMinimal effect for most systemsSafety considerations [25] [26]
Microwave Power150-300 W30-50% reduction in reaction timeEnergy and time savings [22] [23]

Green Chemistry Considerations in Synthesis

The implementation of green chemistry principles in amide synthesis represents a fundamental shift toward sustainable chemical manufacturing that prioritizes environmental protection, resource conservation, and human health.

3.5.1. Atom Economy Enhancement

Direct amidation methodologies eliminate the requirement for stoichiometric coupling reagents, achieving atom economies of 90-95% [27] [28]. Mechanochemical synthesis approaches represent the pinnacle of atom-efficient processes, enabling quantitative conversion of carboxylic acids and amines to amides through simple grinding and heating protocols. These methodologies generate minimal waste while maintaining excellent yields across diverse substrate combinations.

3.5.2. Safer Solvent Implementation

The transition from hazardous organic solvents to environmentally benign alternatives represents a major advancement in sustainable synthesis [21] [29]. Water-based amidation protocols eliminate volatile organic compound emissions while maintaining comparable reaction efficiency. Cyclopentyl methyl ether emerges as an exceptional green solvent that combines excellent solvating properties with favorable environmental and safety profiles. Solvent-free methodologies represent the ultimate expression of this principle, eliminating solvent-related environmental impact entirely.

3.5.3. Catalytic Process Development

Biocatalytic and organocatalytic approaches minimize waste generation while operating under mild reaction conditions [12] [14]. Enzymatic systems demonstrate exceptional selectivity, enabling the formation of target products without the generation of undesired byproducts. These methodologies typically achieve 70-90% reductions in waste generation compared to traditional stoichiometric approaches.

3.5.4. Renewable Feedstock Utilization

The incorporation of biomass-derived furan building blocks enables the synthesis of target compounds from renewable carbon sources [30] [31]. This approach achieves 100% renewable carbon content while maintaining comparable performance to petroleum-derived alternatives. Life cycle assessments demonstrate substantial reductions in carbon footprint and environmental impact when employing renewable feedstock strategies.

3.5.5. Energy Efficiency Optimization

Microwave-assisted synthesis and lower-temperature protocols substantially reduce energy consumption compared to conventional heating methods [22] [32]. These approaches typically achieve 40-70% energy savings while maintaining or improving reaction efficiency. The combination of shorter reaction times and lower operating temperatures contributes to reduced carbon dioxide emissions and improved process sustainability.

Green Chemistry PrincipleImplementation StrategyTypical ImprovementSustainability MetricsSpecific ApplicationsReference
Atom EconomyDirect amidation without coupling reagents90-95% atom utilizationE-factor: 2-6Mechanochemical synthesis [27] [28]
Safer SolventsWater, CPME, solvent-free conditions50-80% reduction in toxicityEHS score improvementAqueous amidation protocols [21] [29]
Catalytic ProcessesBiocatalysts, organocatalysts70-90% reduction in wasteProcess Mass Intensity <10Enzymatic coupling [12] [14]
Renewable FeedstocksFuran-based building blocks from biomass100% renewable carbon contentCarbon footprint reductionBio-based furan derivatives [30] [31]
Waste ReductionOne-pot reactions, solid-phase methods60-85% waste reductionMinimal chromatographyTelescoped sequences [33] [34]
Energy EfficiencyMicrowave heating, lower temperatures40-70% energy savingsReduced CO2 emissionsMicrowave-assisted reactions [22] [32]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

366.08518617 g/mol

Monoisotopic Mass

366.08518617 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Damonte P, Sociali G, Parenti MD, Soncini D, Bauer I, Boero S, Grozio A, Holtey MV, Piacente F, Becherini P, Sanguineti R, Salis A, Damonte G, Cea M, Murone M, Poggi A, Nencioni A, Del Rio A, Bruzzone S. SIRT6 inhibitors with salicylate-like structure show immunosuppressive and chemosensitizing effects. Bioorg Med Chem. 2017 Oct 15;25(20):5849-5858. doi: 10.1016/j.bmc.2017.09.023. Epub 2017 Sep 19. PubMed PMID: 28958848.
2: Wencel PL, Lukiw WJ, Strosznajder JB, Strosznajder RP. Inhibition of Poly(ADP-ribose) Polymerase-1 Enhances Gene Expression of Selected Sirtuins and APP Cleaving Enzymes in Amyloid Beta Cytotoxicity. Mol Neurobiol. 2017 Jul 12. doi: 10.1007/s12035-017-0646-8. [Epub ahead of print] PubMed PMID: 28698968.
3: Shao J, Yang X, Liu T, Zhang T, Xie QR, Xia W. Autophagy induction by SIRT6 is involved in oxidative stress-induced neuronal damage. Protein Cell. 2016 Apr;7(4):281-90. doi: 10.1007/s13238-016-0257-6. Epub 2016 Mar 16. Erratum in: Protein Cell. 2017 Apr;8(4):313. PubMed PMID: 26983852; PubMed Central PMCID: PMC4818841.
4: Kokkonen P, Rahnasto-Rilla M, Mellini P, Jarho E, Lahtela-Kakkonen M, Kokkola T. Studying SIRT6 regulation using H3K56 based substrate and small molecules. Eur J Pharm Sci. 2014 Oct 15;63:71-6. doi: 10.1016/j.ejps.2014.06.015. Epub 2014 Jul 6. PubMed PMID: 25004411.

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